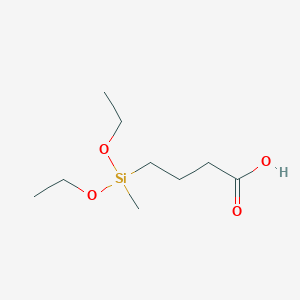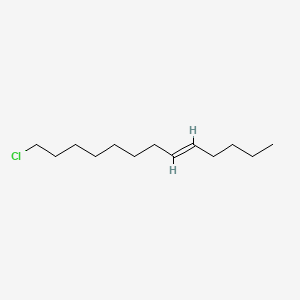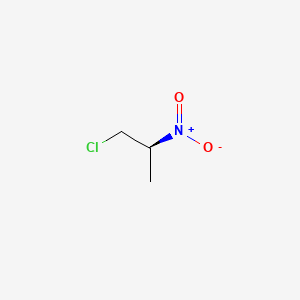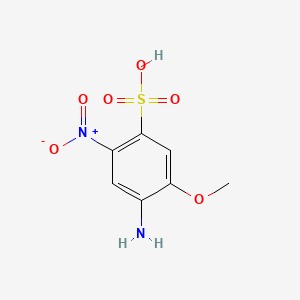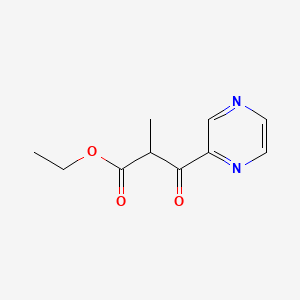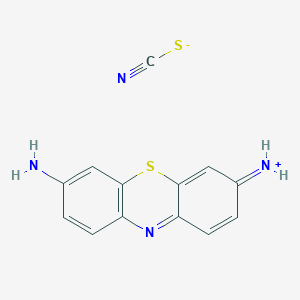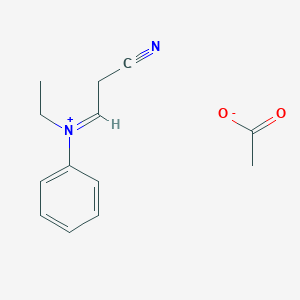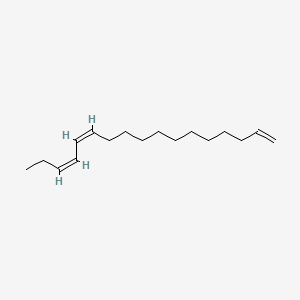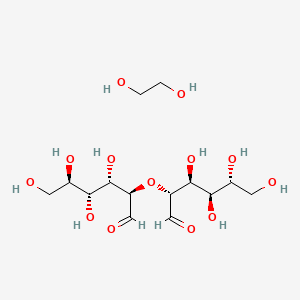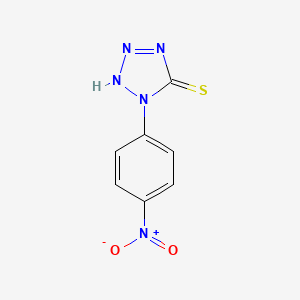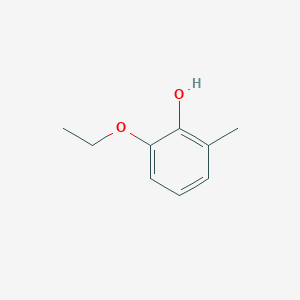
Phenol, 2-ethoxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-ethoxy-6-methyl- is an organic compound with the molecular formula C9H12O2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an ethoxy group at the second position and a methyl group at the sixth position.
Preparation Methods
The synthesis of Phenol, 2-ethoxy-6-methyl- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-ethoxyphenol with methyl iodide under basic conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution process .
In industrial settings, the production of Phenol, 2-ethoxy-6-methyl- may involve more efficient and scalable methods. One such method includes the catalytic alkylation of phenol with ethyl and methyl halides in the presence of a suitable catalyst, such as aluminum chloride. This method allows for the large-scale production of the compound with high yield and purity .
Chemical Reactions Analysis
Phenol, 2-ethoxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the ethoxy group to a carboxyl group, resulting in the formation of 2-carboxy-6-methylphenol .
-
Reduction: : Reduction of Phenol, 2-ethoxy-6-methyl- can be achieved using reducing agents like lithium aluminum hydride. This reaction reduces the ethoxy group to an ethyl group, yielding 2-ethyl-6-methylphenol .
-
Substitution: : The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid in the presence of sulfuric acid introduces a nitro group at the para position relative to the hydroxyl group, forming 2-ethoxy-6-methyl-4-nitrophenol .
Scientific Research Applications
Phenol, 2-ethoxy-6-methyl- has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules.
-
Biology: : In biological research, Phenol, 2-ethoxy-6-methyl- is studied for its potential antioxidant properties. It has been shown to exhibit radical scavenging activity, making it a candidate for developing new antioxidant agents .
-
Medicine: : The compound is investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs with antimicrobial and anticancer activities .
-
Industry: : Phenol, 2-ethoxy-6-methyl- is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for enhancing the thermal stability and flame resistance of these materials .
Mechanism of Action
The mechanism of action of Phenol, 2-ethoxy-6-methyl- involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process involves the formation of stable phenoxyl radicals, which do not propagate further radical reactions .
In biological systems, Phenol, 2-ethoxy-6-methyl- may interact with cellular components such as proteins, lipids, and nucleic acids. Its antioxidant properties help protect these biomolecules from oxidative damage, thereby contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Phenol, 2-ethoxy-6-methyl- can be compared with other similar compounds, such as:
-
Phenol, 2-ethoxy-: : This compound lacks the methyl group at the sixth position, which may result in different chemical and biological properties .
-
Phenol, 2-methyl-:
-
Phenol, 2-ethyl-6-methyl-: : This compound has an ethyl group instead of an ethoxy group at the second position, which may influence its chemical behavior and interactions .
Properties
CAS No. |
2563-06-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-ethoxy-6-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6,10H,3H2,1-2H3 |
InChI Key |
BRUCDOGRMXEGLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
